molecular formula C12H10O3 B1265903 3-acetyl-7-methyl-2H-chromen-2-one CAS No. 20280-93-7

3-acetyl-7-methyl-2H-chromen-2-one

Cat. No. B1265903
CAS RN: 20280-93-7
M. Wt: 202.21 g/mol
InChI Key: UBRNWFAJPPGJGV-UHFFFAOYSA-N
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Description

3-acetyl-7-methyl-2H-chromen-2-one is a chemical compound that belongs to the coumarin family. Coumarins are known for their diverse applications and significance in the field of medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related 2H-chromen-2-one derivatives often involves reactions like the Knoevenagel reaction, as seen in the synthesis of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) (Elenkova et al., 2014). Ultrasonic irradiation has been utilized for synthesizing 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones, which shows the use of advanced techniques in the synthesis process (Wang Huiyana, 2013).

Molecular Structure Analysis

The molecular structures of 2H-chromen-2-one derivatives can be determined by methods like X-ray crystallography. For example, the crystal structure of polymorphs of 3-acetyl-4-hydroxy-2H-chromen-2-one was studied, revealing strong intramolecular O-H...O hydrogen bonds and weak intermolecular C-H...O hydrogen bonds (Ghouili et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 2H-chromen-2-one derivatives can vary. For instance, the one-pot synthesis of 3-[2-(1H-benzimidazole-2-yl-sulfanyl)-acetyl]-chromen-2-ones shows the reactivity of these compounds in multi-component reactions (Tasqeeruddin & Dubey, 2012).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are crucial in understanding the compound's behavior in different environments. As discussed earlier, X-ray crystallography provides valuable insights into the physical structure of these molecules.

Chemical Properties Analysis

The chemical properties of 2H-chromen-2-one derivatives are influenced by their functional groups and molecular structure. For instance, polymorphism in these compounds indicates varied chemical properties based on different molecular arrangements (Ghouili et al., 2015).

Scientific Research Applications

  • Pharmaceuticals and Biomedical Research

    • Coumarin derivatives have a myriad of applications in medical science and biomedical research .
    • They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
    • They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
    • The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .
  • Industrial Applications

    • Coumarin derivatives are attracting considerable attention due to their wide range of applications such as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
    • They are also utilized in drug and pesticidal preparations .
  • Chemical Synthesis

    • 3-acetyl-7-methyl-2H-chromen-2-one derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
    • They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
    • Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
  • Antioxidants and Antimicrobial Agents

    • Coumarin derivatives, including “3-acetyl-7-methyl-2H-chromen-2-one”, are known for their use as antioxidants .
    • They also have antimicrobial, antiviral, and antitumor properties .
  • Chemical Synthesis

    • In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .
    • This compound was then reacted with various azoles to produce a series of coumarin-derived azolyl ethanols .
  • Scientific Research

    • DEAC, short for 3-acetyl-7-(diethylamino)-2H-chromen-2-one, is a versatile heterocyclic compound extensively employed in scientific research .
    • With its distinctive structure, DEAC possesses multiple active sites and functional groups .
  • Synthesis of Heterocyclic Systems

    • 3-(Bromoacetyl)coumarin derivatives, which include “3-acetyl-7-methyl-2H-chromen-2-one”, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
    • They are important components in drug discovery due to their biological activities such as antiproliferative and antimicrobial activities .
    • They are also promising inhibitors of type 2 diabetes mellitus .
    • Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .
  • Analytical Chemistry and Fluorescent Sensors

    • 3-(Bromoacetyl)coumarin derivatives are used in a wide range of analytical chemistry applications .
    • They are used in the creation of fluorescent sensors .
  • Biological Applications

    • 3-(Bromoacetyl)coumarin derivatives have been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Future Directions

3-acetyl-7-methyl-2H-chromen-2-one is a product for proteomics research . Its distinctive structure possesses multiple active sites and functional groups , making it a versatile heterocyclic compound extensively employed in scientific research . Future research may focus on exploring its potential applications in various fields.

properties

IUPAC Name

3-acetyl-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-7-3-4-9-6-10(8(2)13)12(14)15-11(9)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRNWFAJPPGJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174137
Record name Coumarin, 3-acetyl-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-7-methyl-2H-chromen-2-one

CAS RN

20280-93-7
Record name Coumarin, 3-acetyl-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 3-acetyl-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kapoor - Univers. J. Pharm. Res, 2019 - researchgate.net
Leishmaniasis is one of the most dreadful diseases as a leading cause of death in most of the developed countries. In the given study molecular docking study was performed on the …
Number of citations: 2 www.researchgate.net
JA Nunes, RSA Araújo, FN Silva, J Cytarska… - International Journal of …, 2023 - mdpi.com
Cancer represents the main cause of morbidity and mortality worldwide, constituting a serious health problem. In this context, melanoma represents the most aggressive and fatal type of …
Number of citations: 2 www.mdpi.com
HSP Rao, M Kamalraj - Journal of Chemical Research, 2015 - journals.sagepub.com
… The UV, IR, 1H, 13C and DEPT‑135 NMR spectra of 4a–j, and the UV spectrum of 3‑acetyl‑7‑methyl‑2H‑chromen‑2‑one have been deposited in the ESI available through: stl.publisher.…
Number of citations: 5 journals.sagepub.com

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